molecular formula C11H21NO3 B12479312 [3-(Hydroxymethyl)-8-methyl-1-oxa-4-azaspiro[4.5]dec-3-yl]methanol

[3-(Hydroxymethyl)-8-methyl-1-oxa-4-azaspiro[4.5]dec-3-yl]methanol

Cat. No.: B12479312
M. Wt: 215.29 g/mol
InChI Key: VPFJZOLDIXIINH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-(HYDROXYMETHYL)-8-METHYL-1-OXA-4-AZASPIRO[4.5]DECAN-3-YL]METHANOL: is a chemical compound with the molecular formula C11H21NO3 and a molecular weight of 215.29 g/mol This compound features a spirocyclic structure, which is a unique arrangement where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(HYDROXYMETHYL)-8-METHYL-1-OXA-4-AZASPIRO[4.5]DECAN-3-YL]METHANOL typically involves multi-step organic reactions. One common method includes the reaction of a suitable precursor with formaldehyde under basic conditions to introduce the hydroxymethyl group. The reaction conditions often require controlled temperatures and pH to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This often includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

[3-(HYDROXYMETHYL)-8-METHYL-1-OXA-4-AZASPIRO[4.5]DECAN-3-YL]METHANOL can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce various alcohol derivatives .

Scientific Research Applications

Chemistry

In chemistry, [3-(HYDROXYMETHYL)-8-METHYL-1-OXA-4-AZASPIRO[4.5]DECAN-3-YL]METHANOL is used as an intermediate in the synthesis of more complex molecules.

Biology and Medicine

In biology and medicine, this compound has been studied for its potential therapeutic properties. Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for drug development. Research is ongoing to explore its efficacy in treating various diseases .

Industry

In the industrial sector, [3-(HYDROXYMETHYL)-8-METHYL-1-OXA-4-AZASPIRO[4.5]DECAN-3-YL]METHANOL is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of [3-(HYDROXYMETHYL)-8-METHYL-1-OXA-4-AZASPIRO[4.5]DECAN-3-YL]METHANOL involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of these targets. This can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [3-(HYDROXYMETHYL)-8-METHYL-1-OXA-4-AZASPIRO[4.5]DECAN-3-YL]METHANOL lies in its specific substituents and the resulting chemical properties. Its hydroxymethyl group and spirocyclic structure provide a distinct combination of reactivity and stability, making it valuable for various applications .

Properties

Molecular Formula

C11H21NO3

Molecular Weight

215.29 g/mol

IUPAC Name

[3-(hydroxymethyl)-8-methyl-1-oxa-4-azaspiro[4.5]decan-3-yl]methanol

InChI

InChI=1S/C11H21NO3/c1-9-2-4-11(5-3-9)12-10(6-13,7-14)8-15-11/h9,12-14H,2-8H2,1H3

InChI Key

VPFJZOLDIXIINH-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2(CC1)NC(CO2)(CO)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.